Home > Products > Building Blocks P20524 > 1,3-Dipropyl-8-phenylxanthine
1,3-Dipropyl-8-phenylxanthine - 85872-53-3

1,3-Dipropyl-8-phenylxanthine

Catalog Number: EVT-318635
CAS Number: 85872-53-3
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3-Dipropyl-8-phenylxanthine (DPPX) is a synthetic derivative of theophylline, a naturally occurring xanthine alkaloid found in tea and coffee. [] It serves as a potent and competitive antagonist at adenosine receptors, specifically showing selectivity for the A1 subtype. [, ] Researchers extensively utilize DPPX as a pharmacological tool to investigate the physiological roles of adenosine receptors, particularly the A1 subtype, in various biological processes and disease models. [, , ]

Theophylline

  • Compound Description: Theophylline is a methylxanthine drug used in therapy for respiratory diseases like asthma and COPD. It acts as a non-selective adenosine receptor antagonist, exhibiting similar potency at both A1 and A2 receptors. []
  • Relevance: Theophylline serves as a structural basis for developing more potent and selective adenosine receptor antagonists, including 1,3-Dipropyl-8-phenylxanthine. Replacing the methyl groups of theophylline with n-propyl or larger alkyl groups, particularly when combined with an 8-phenyl moiety, increases selectivity for A1 receptors. []

Caffeine

  • Relevance: Caffeine represents a basic structural template for exploring structure-activity relationships in adenosine receptor antagonists. While 8-phenylcaffeine shows only a modest potency increase compared to caffeine, 1,3-Dipropyl-8-phenylxanthine exhibits significantly enhanced potency, highlighting the impact of specific structural modifications. []

8-Phenyltheophylline

  • Compound Description: This compound is a theophylline derivative with a phenyl group attached at the 8-position. It demonstrates increased potency as an adenosine receptor antagonist compared to theophylline but remains non-selective for A1 versus A2 receptors. []

1,3-Dialkyl-8-(p-sulfophenyl)xanthines

  • Compound Description: This series of compounds, incorporating a p-sulfophenyl group on the 8-phenyl moiety, aims to improve the water solubility of 1,3-dialkyl-8-phenylxanthines. While this modification enhances solubility, it also leads to a reduction in both potency and selectivity for adenosine receptors. []
  • Relevance: The 1,3-Dialkyl-8-(p-sulfophenyl)xanthines highlight the challenge of balancing solubility with potency and selectivity in drug design. While structurally similar to 1,3-Dipropyl-8-phenylxanthine, the introduction of the polar p-sulfophenyl group disrupts the favorable interactions responsible for the high potency and A1 selectivity observed in 1,3-Dipropyl-8-phenylxanthine. []

1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine

  • Compound Description: This 1,3-Dipropyl-8-phenylxanthine analog incorporates a 2-hydroxy-4-methoxyphenyl group at the 8-position. This compound demonstrates significant selectivity for A1 adenosine receptors. []
  • Relevance: 1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine exemplifies how subtle modifications to the 8-phenyl substituent of 1,3-Dipropyl-8-phenylxanthine can fine-tune receptor subtype selectivity, making it a valuable tool for investigating the distinct roles of A1 and A2 receptors. []

N6-(R-Phenylisopropyl)adenosine

  • Compound Description: This compound is an adenosine analog with high affinity for the A1 adenosine receptor. It is more potent than other adenosine analogs, like 5'-N-ethylcarboxamidoadenosine, in inhibiting the binding of [3H]XAC (a radiolabeled 1,3-dipropyl-8-phenylxanthine derivative) to the A1 receptor. []
  • Relevance: N6-(R-Phenylisopropyl)adenosine serves as a pharmacological tool for studying A1 receptor function and validating the selectivity of 1,3-Dipropyl-8-phenylxanthine and its derivatives. Its high A1 receptor affinity confirms that these xanthine derivatives primarily target the A1 subtype. []

[3H]XAC (Xanthine Amine Congener)

  • Compound Description: [3H]XAC is a radiolabeled, amine-functionalized derivative of 1,3-Dipropyl-8-phenylxanthine developed as a radioligand for studying adenosine receptors. It exhibits high affinity for A1 receptors and displays favorable binding characteristics, including low nonspecific binding. []
  • Relevance: [3H]XAC serves as an invaluable tool for characterizing adenosine receptors and evaluating the binding affinities of potential antagonists, including 1,3-Dipropyl-8-phenylxanthine and its analogs. []

8-[4-(Carboxymethyloxy)phenyl 1]1,3-dipropylxanthine conjugates

  • Compound Description: These are a series of 1,3-dipropyl-8-phenylxanthine derivatives designed to improve water solubility while maintaining A1 selectivity. They incorporate a carboxymethyloxy group on the 8-phenyl ring and are further modified with various conjugates to fine-tune their pharmacological properties. []
  • Relevance: These conjugates exemplify the 'functionalized congener' approach, where a core structure like 1,3-Dipropyl-8-phenylxanthine is systematically modified to optimize its drug-like properties. By retaining the key structural elements of 1,3-Dipropyl-8-phenylxanthine while enhancing solubility and selectivity, these conjugates offer potential for therapeutic development. []

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (7CN)

  • Relevance: While 7CN exhibits structural differences from 1,3-Dipropyl-8-phenylxanthine, its identification as a potent A1 antagonist highlights the potential for diverse chemical scaffolds to interact with adenosine receptors. Further investigation of 7CN's mechanism of action could uncover novel pathways or targets relevant to A1 receptor signaling and angiogenesis. []

1,3 Diethyl-8-phenylxanthine (DEPX)

  • Relevance: The contrasting activities of DEPX and 1,3-Dipropyl-8-phenylxanthine, despite their structural similarities, highlight the critical influence of even minor structural modifications on the pharmacological profiles of these compounds. The lack of anti-angiogenic activity in DEPX suggests that the longer propyl chains in 1,3-Dipropyl-8-phenylxanthine might be essential for interacting with specific targets involved in angiogenesis. []
Classification

1,3-Dipropyl-8-phenylxanthine is classified under xanthine derivatives and is specifically recognized as an adenosine receptor antagonist. Its structure allows it to interact selectively with adenosine receptors, making it a valuable tool in studying receptor functions and potential therapeutic applications in conditions like heart disease and neurological disorders .

Synthesis Analysis

The synthesis of 1,3-dipropyl-8-phenylxanthine typically involves several steps, focusing on modifying the xanthine core structure. The synthesis process can be outlined as follows:

  1. Starting Materials: The synthesis begins with the appropriate xanthine precursor, often using 8-bromo-1,3-dipropylxanthine.
  2. Substitution Reactions: A phenyl group is introduced at the 8-position through nucleophilic substitution reactions. This may involve the use of phenyl lithium or other arylating agents.
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions are often conducted under reflux conditions in polar aprotic solvents to enhance solubility and reaction rates .

Molecular Structure Analysis

The molecular structure of 1,3-dipropyl-8-phenylxanthine can be described by its chemical formula C₁₈H₂₃N₅O₂S. Its structure features:

  • Xanthine Core: The central xanthine framework consists of a fused bicyclic structure containing nitrogen atoms.
  • Substituents: The two propyl groups at the 1 and 3 positions and the phenyl group at the 8 position significantly influence its binding affinity for adenosine receptors.

The three-dimensional conformation of this compound allows for optimal interaction with receptor sites, which is crucial for its antagonist activity .

Chemical Reactions Analysis

1,3-Dipropyl-8-phenylxanthine participates in various chemical reactions primarily related to its interaction with adenosine receptors:

  • Binding Reactions: It competes with endogenous adenosine for binding sites on A2A receptors. The binding affinity can be quantified using inhibition constants (K_i), which have been reported to be around 1 µM .
  • Functional Assays: In vitro studies often involve measuring cyclic AMP levels in response to receptor activation or inhibition by this compound.

The compound's reactivity can also be influenced by environmental factors such as pH and temperature during experimental assays .

Mechanism of Action

The mechanism of action of 1,3-dipropyl-8-phenylxanthine involves:

  1. Adenosine Receptor Antagonism: By binding to A2A adenosine receptors, it prevents adenosine from exerting its effects on cellular signaling pathways.
  2. Impact on Signaling Pathways: This antagonism leads to altered levels of cyclic AMP and other second messengers involved in various physiological responses.

Studies have shown that this compound can significantly alter neurotransmitter release and cardiovascular responses due to its receptor modulation properties .

Physical and Chemical Properties Analysis

1,3-Dipropyl-8-phenylxanthine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 341.44 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are essential for determining its suitability in various experimental setups and potential therapeutic applications .

Applications

The scientific applications of 1,3-dipropyl-8-phenylxanthine include:

  • Pharmacological Research: Used extensively as a tool compound to study adenosine receptor functions and their roles in various diseases.
  • Therapeutic Potential: Investigated for potential use in treating conditions such as Parkinson's disease, heart failure, and other disorders linked to adenosine signaling dysregulation.
  • Drug Development: Serves as a lead compound for developing new adenosine receptor antagonists with improved efficacy and selectivity.

Research continues to explore its full therapeutic potential and mechanisms within biological systems .

Properties

CAS Number

85872-53-3

Product Name

1,3-Dipropyl-8-phenylxanthine

IUPAC Name

8-phenyl-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)

InChI Key

CLIGSMOZKDCDRZ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3

Synonyms

3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione; NPC 200;

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.